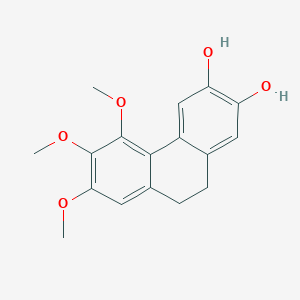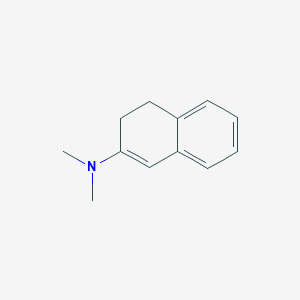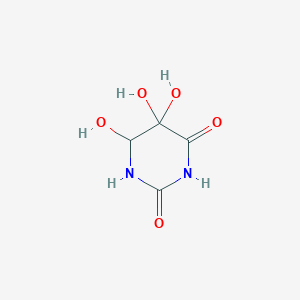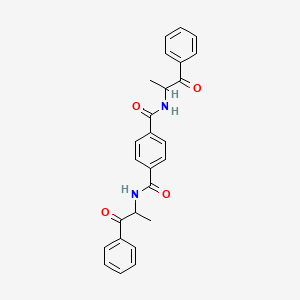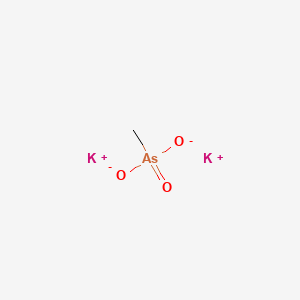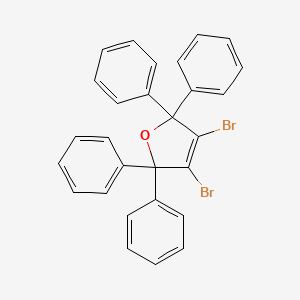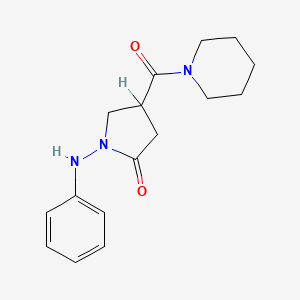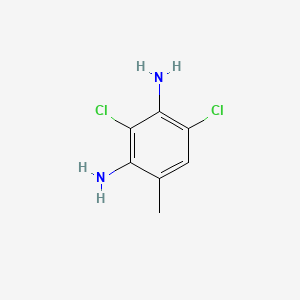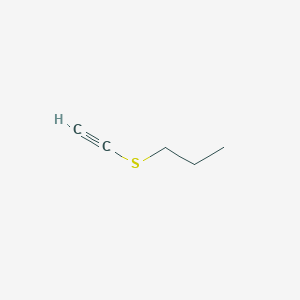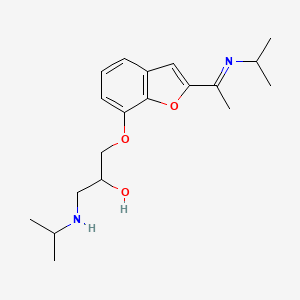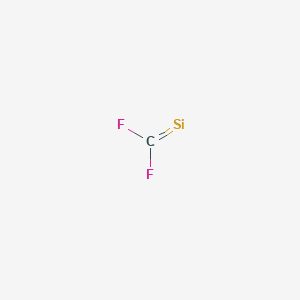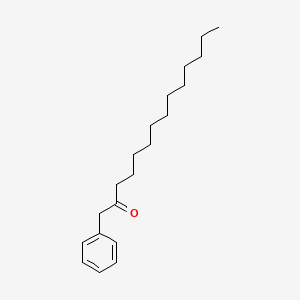
1-Phenyltetradecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyltetradecan-2-one is an organic compound belonging to the class of ketones It is characterized by a phenyl group attached to a tetradecane chain with a ketone functional group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyltetradecan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with tetradecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Phenyltetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-phenyltetradecanoic acid.
Reduction: Formation of 1-phenyltetradecan-2-ol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1-Phenyltetradecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Phenyltetradecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1-Phenyldodecan-2-one: Similar structure with a shorter alkyl chain.
1-Phenylhexadecan-2-one: Similar structure with a longer alkyl chain.
1-Phenylpentadecan-2-one: Similar structure with a slightly longer alkyl chain.
Uniqueness
1-Phenyltetradecan-2-one is unique due to its specific chain length, which can influence its physical and chemical properties. The balance between hydrophobic and hydrophilic interactions makes it suitable for various applications, distinguishing it from its shorter and longer chain analogs.
特性
CAS番号 |
51439-05-5 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC名 |
1-phenyltetradecan-2-one |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20(21)18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChIキー |
BFYNSXPJCGTQIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


